2-(2-bromo-4-methylphenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2-bromo-4-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12BrN·HCl It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenyl)ethan-1-amine hydrochloride typically involves the bromination of 4-methylphenethylamine. The process can be summarized as follows:
Bromination: 4-methylphenethylamine is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the ortho position relative to the methyl group.
Formation of Hydrochloride Salt: The resulting 2-(2-bromo-4-methylphenyl)ethan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenethylamines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Scientific Research Applications
2-(2-bromo-4-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in developing new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride
- 2-(4-bromophenyl)ethan-1-amine hydrochloride
Uniqueness
2-(2-bromo-4-methylphenyl)ethan-1-amine hydrochloride is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
2551120-69-3 |
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Molecular Formula |
C9H13BrClN |
Molecular Weight |
250.56 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7-2-3-8(4-5-11)9(10)6-7;/h2-3,6H,4-5,11H2,1H3;1H |
InChI Key |
VBBHBVDZRSLQFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCN)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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